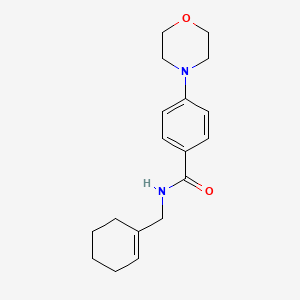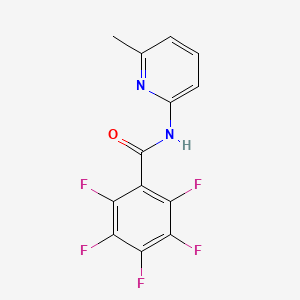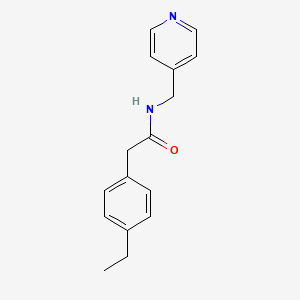
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in modulating the release of dopamine in the brain.
作用机制
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. This compound binds to the D3 receptor and prevents the activation of downstream signaling pathways, resulting in reduced dopamine release. This compound has a higher affinity for the D3 receptor than the D2 receptor, which is another dopamine receptor subtype that is also involved in the regulation of dopamine release.
Biochemical and Physiological Effects
This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models. This compound has also been shown to reduce the locomotor activity and stereotypy induced by these drugs. This compound has been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain. This compound has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions in animal models.
实验室实验的优点和局限性
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. This compound is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of dopamine release in the brain. This compound has a higher affinity for the D3 receptor than the D2 receptor, which reduces the potential for off-target effects. This compound has been extensively studied in animal models, which provides a solid foundation for its potential applications in human research.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. This compound has also been shown to have potential side effects such as hypothermia and sedation, which may confound the interpretation of results.
未来方向
There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide. This compound has potential applications in the treatment of drug addiction and schizophrenia, which requires further investigation in human trials. This compound may also have potential applications in other psychiatric disorders such as depression and anxiety, which warrants further investigation. The development of this compound analogs with improved pharmacokinetic properties and reduced side effects may also enhance its potential as a therapeutic agent.
合成方法
The synthesis of N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide involves the reaction of 1-cyclohexen-1-ylmethanol with 4-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
科学研究应用
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and drug discovery. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models, suggesting its potential as a treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain.
属性
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h4,6-9H,1-3,5,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOMIXTTOALKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B5334117.png)

![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5334139.png)
![5-{2-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B5334144.png)
![3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5334149.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)
![1-benzyl-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5334161.png)


![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)

